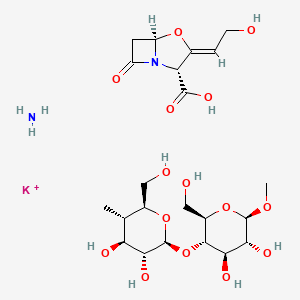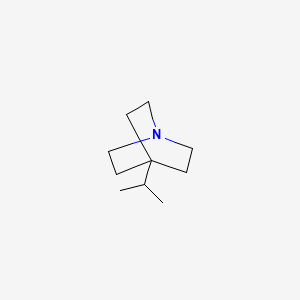
Potassium clavulanate cellulose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clavulanate potassium is a form of Clavulanic acid, which is similar to penicillin. Clavulanate potassium fights bacteria that is often resistant to penicillins and other antibiotics. Target: Antibacterial The combination of amoxicillin and clavulanate potassium is used to treat many different infections caused by bacteria, such as sinusitis, pneumonia, ear infections, bronchitis, urinary tract infections, and infections of the skin.
Applications De Recherche Scientifique
Plant Transformation Enhancement
Potassium clavulanate, in combination with ticarcillin, is effective in enhancing callus formation and shoot regeneration in Agrobacterium-mediated transformation of tomatoes. This combination promotes a more than 40% increase in transformation frequency compared to cefotaxime, making it a promising alternative for plant transformation processes, especially for plants sensitive to carbenicillin and cefotaxime (Ling, Kriseleit, & Ganal, 1998).
β-Lactamase Inhibition
Potassium clavulanate serves as a novel β-lactamase inhibitor. It expands the spectrum of amoxicillin to include many resistant organisms, making it a vital component in the treatment of infections, especially pediatric infections caused by β-lactamase-producing bacteria (McLeod, Smith, & Lefrock, 1985).
Chemiluminescence Analysis
A flow-injection chemiluminescence method utilizing potassium clavulanate has been developed for the sensitive determination of β-lactamase inhibitors in pharmaceuticals and blood serum. This method provides a specific, simple, and cost-effective way to measure these compounds, highlighting its potential in pharmaceutical and clinical research (Aly, Alarfaj, & Al-Warthan, 2000).
Antimicrobial Efficacy
Amoxicillin combined with potassium clavulanate has shown efficacy against a range of infections, including urinary tract, respiratory, and skin infections. Its role in expanding the antibacterial spectrum of amoxicillin makes it a critical tool in the treatment of various infections, particularly those caused by β-lactamase-producing pathogens (Stein & Gurwith, 1984).
Medicinal Dust Explosion Characteristics
Studies on the mix dust explosion characteristics of potassium clavulanate and microcrystalline cellulose provide insights into the safety measures needed in pharmaceutical manufacturing. The findings help in understanding the conditions that may lead to dust explosions, crucial for ensuring safety in pharmaceutical production environments (Zhao Pei-hui, 2009).
Propriétés
Formule moléculaire |
C8H9NO5K .(C6H10O5)n |
|---|---|
Poids moléculaire |
0 |
Nom IUPAC |
potassium;azane;(2S,3R,4S,5S,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-5-methyloxane-3,4-diol;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H26O10.C8H9NO5.K.H3N/c1-5-6(3-15)22-14(10(19)8(5)17)24-12-7(4-16)23-13(21-2)11(20)9(12)18;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;;/h5-20H,3-4H2,1-2H3;1,6-7,10H,2-3H2,(H,12,13);;1H3/q;;+1;/b;4-1-;;/t5-,6-,7-,8+,9-,10-,11-,12-,13-,14+;6-,7-;;/m11../s1 |
SMILES |
CC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC)CO)CO.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O.N.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid](/img/structure/B1149849.png)

![(1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione](/img/structure/B1149855.png)
